Oxindole

Vue d'ensemble

Description

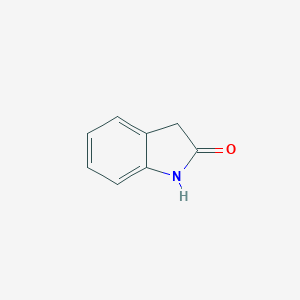

Oxindole (1,3-dihydro-2H-indole-2-one) is a heterocyclic compound featuring a fused benzene and pyrrole ring system with a ketone group at the C2 position. It serves as a privileged scaffold in medicinal chemistry due to its structural versatility and diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties . This compound derivatives are endogenous in mammals and plants and have been utilized in the synthesis of clinically approved drugs such as Sunitinib, a tyrosine kinase inhibitor for renal cell carcinoma . Its synthetic accessibility, eco-friendly routes, and adaptability to chemical modifications (e.g., substitutions at C3, C5, and N1 positions) make it a cornerstone for drug discovery .

Méthodes De Préparation

Traditional Fischer-Indole Derived Approaches

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, has been adapted for oxindole preparation through strategic substrate modification. As detailed in indole synthesis reviews , this method typically involves condensation of arylhydrazines with carbonyl compounds under acidic conditions. For this compound formation, ortho-substituted anilines or hydrazines paired with α-keto esters prove effective. For example, cyclization of N-aryl glycine derivatives under strong acids like polyphosphoric acid yields 2-oxindoles through intramolecular lactamization . While this approach provides moderate yields (50–70%), limitations arise in accessing 3,3-disubstituted variants due to steric hindrance during cyclization .

Transition-Metal-Free Polar–Radical Crossover Cyclization

A 2022 breakthrough introduced a transition-metal-free protocol for synthesizing 3,3-disubstituted oxindoles via polar–radical crossover . The method proceeds through three stages:

-

Ketene-amide enolate formation : Reaction of disubstituted ketenes with N-alkyl/arylanilines generates stabilized enolates.

-

Single-electron transfer oxidation : Chemical oxidants (e.g., Mn(OAc)) convert enolates into carbon-centered radicals.

-

Homolytic aromatic substitution (HAS) : Radicals undergo intramolecular cyclization with the aromatic ring, yielding oxindoles (Table 1).

Table 1: Representative Yields for Polar–Radical this compound Synthesis

| Substrate | Oxidant | Yield (%) |

|---|---|---|

| N-Methylaniline + ketene | Mn(OAc) | 89 |

| 3-Aminopyridine + ketene | FeCl | 78 |

| Spirocyclic ketene | DDQ | 92 |

This method achieves excellent functional group tolerance, accommodating esters, halides, and heteroaromatics . Spirooxindoles form efficiently (up to 92% yield), addressing a longstanding synthetic challenge .

Catalytic Hydrogenation of Nitroarylmalonates

A patented three-step sequence converts nitroarylmalonate diesters into 2-oxindoles via in situ intermediates :

-

Catalytic hydrogenation : Nitro groups reduce to hydroxylamines or amines using Pd/C or Raney Ni.

-

Intramolecular aminolysis : Spontaneous cyclization forms this compound-3-carboxylate esters.

-

Hydrolysis-decarboxylation : Basic conditions remove ester groups, yielding 2-oxindoles (Scheme 1).

Scheme 1: Hydrogenation-Cyclization-Decarboxylation Pathway

Key advantages include:

-

No intermediate isolation : Reactions proceed in one pot, simplifying purification .

-

Functional group resilience : Chloro, methoxy, and alkyl substituents remain intact (85–93% yields) .

-

Scalability : Demonstrated at multi-kilogram scale for pharmaceutical intermediates .

Palladium-Catalyzed Cross-Coupling Strategies

Adapting Larock’s indole synthesis , Pd-mediated annulation constructs this compound cores from ortho-haloanilines and alkynes. For example, ortho-iodoaniline derivatives react with internal alkynes under Pd(OAc)/PPh catalysis to form 3-alkenyloxindoles (Table 2).

Table 2: Pd-Catalyzed this compound Synthesis Yields

| ortho-Iodoaniline Derivative | Alkyne | Yield (%) |

|---|---|---|

| 5-Bromo-2-iodoaniline | Diphenylacetylene | 84 |

| 4-Methoxy-2-iodoaniline | Ethyl propiolate | 76 |

| 3-Nitro-2-iodoaniline | 1-Hexyne | 68 |

Regioselectivity arises from alkyne electronic properties: electron-deficient alkynes favor C–C bond formation at the β-position . This method excels in constructing 3-vinyloxindoles, valuable intermediates for further functionalization .

Oxidative Cyclization of Tryptamine Derivatives

Tryptamine analogs undergo oxidative cyclization to spirooxindoles under mild conditions. Manganese(III) acetate-mediated single-electron oxidation generates amidyl radicals, which cyclize onto aromatic rings (Figure 1) . Speradine alkaloid syntheses exemplify this approach, where tryptophan-derived substrates form pentacyclic oxindoles via radical recombination.

Figure 1: Radical Cyclization Mechanism

Yields range from 65–82%, with diastereoselectivity controlled by steric effects . This method proves invaluable for natural product synthesis but requires prefunctionalized starting materials.

Analyse Des Réactions Chimiques

Types de réactions : L'oxindole subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Il est connu pour réagir avec des électrophiles comme les halogénoalcanes et donne des produits de condensation aldolique lorsqu'il réagit avec des composés carbonylés .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de l'this compound comprennent les catalyseurs au palladium, les sels de nitrénium hétérocycliques et les halogénoarènes. Les conditions impliquent souvent l'irradiation par la lumière bleue, l'oxygène atmosphérique comme réoxydant et l'utilisation de solvants comme le mésitylène ou le toluène .

Principaux produits formés : Les principaux produits formés par les réactions de l'this compound comprennent les oxindoles 3,3-disubstitués, qui sont synthétisés par couplage formel C-H, Ar-H d'anilides .

Applications de la recherche scientifique

L'this compound et ses dérivés ont une large gamme d'applications dans la recherche scientifique. Ils sont utilisés en chimie médicinale pour le développement de médicaments ciblant diverses maladies, notamment le cancer, les troubles du système nerveux central et les infections virales . Les dérivés de l'this compound ont montré des activités antivirales, antifongiques, antibactériennes, antiprolifératives, anticancéreuses, anti-inflammatoires, antihypertensives et anticonvulsivantes . De plus, l'this compound est utilisé comme échafaudage dans la synthèse de produits naturels et de substances pharmaceutiquement actives .

Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec diverses cibles moléculaires et voies. Par exemple, les dérivés de l'this compound ont montré qu'ils inhibaient les récepteurs tyrosine kinases, ce qui supprime les voies de signalisation cellulaire impliquées dans la progression du cancer . De plus, les alcaloïdes oxindoliques de Uncaria tomentosa ont été signalés comme induisant l'apoptose dans les cellules cancéreuses en inhibant des cibles telles que la dihydrofolate réductase et l'homologue 2 du double minute de souris (MDM2) .

Applications De Recherche Scientifique

Anticancer Applications

Oxindole derivatives have been extensively studied for their potential as anticancer agents. Research indicates that various this compound compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells.

- Spiro this compound Derivatives : A study evaluated spiro this compound derivatives against MCF-7 (human breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. Compound 6, with a specific N-benzyl substitution, showed significant potency with IC50 values of 3.55 μM and 4.40 μM, respectively. Importantly, these compounds demonstrated non-cytotoxic effects on normal cells (NIH/3T3) .

- Mechanism of Action : The anticancer activity of spirocyclic oxindoles is linked to their ability to induce apoptosis in cancer cells without affecting normal cells. For instance, this compound alkaloids derived from Uncaria tomentosa have shown apoptosis-mediated cytotoxicity against acute lymphoblastic leukemia cells .

- Case Study Table :

| Compound | Cancer Type | IC50 (μM) | Cytotoxicity on Normal Cells |

|---|---|---|---|

| Compound 6 | MCF-7 | 3.55 | Non-cytotoxic |

| Compound 6 | MDA-MB-231 | 4.40 | Non-cytotoxic |

Neuroprotective Effects

Oxindoles have been identified in traditional medicine as neuroprotective agents. Research has shown that certain this compound derivatives possess the ability to protect neuronal cells from oxidative stress and apoptosis.

- Chinese Herbal Medicine : Compounds such as those found in Uncaria rhynchophylla, which contains this compound alkaloids, have demonstrated neuroprotective properties . This suggests potential applications in treating neurodegenerative diseases.

Anti-inflammatory Properties

This compound derivatives are also being explored for their anti-inflammatory effects.

- Chiral this compound Analogues : Recent studies have identified chiral this compound-type analogues that exhibit both anti-inflammatory and analgesic properties comparable to traditional steroidal drugs like dexamethasone . These compounds may offer therapeutic alternatives with reduced side effects.

Antiviral Applications

The antiviral potential of oxindoles has been highlighted in studies targeting HIV-1.

- 3-Oxindole Derivatives : A series of 3-oxindole derivatives were synthesized and screened for their inhibitory effects on HIV-1 infection. One compound exhibited an IC50 of 0.4578 μM with a high selectivity index, indicating its potential as a lead compound for developing new anti-HIV agents .

Synthesis and Structural Diversity

The synthesis of oxindoles is continually evolving, with new methodologies being developed to enhance structural diversity and bioactivity.

Mécanisme D'action

The mechanism of action of oxindole involves its interaction with various molecular targets and pathways. For example, this compound derivatives have been shown to inhibit receptor tyrosine kinases, which suppress cellular signaling pathways involved in cancer progression . Additionally, this compound alkaloids from Uncaria tomentosa have been reported to cause apoptosis in cancer cells by inhibiting targets such as dihydrofolate reductase and mouse double minute 2 homolog (MDM2) .

Comparaison Avec Des Composés Similaires

Oxindole shares structural and functional similarities with several heterocyclic compounds. Below is a systematic comparison based on structural analogs , biological targets , and activity profiles :

Structural Analogs

Key Insights :

- Isatin (2,3-dithis compound) exhibits stronger antiproliferative activity than this compound due to its additional C3 carbonyl group, which enhances binding to kinases and monoamine oxidases (MAOs) .

- Spirooxindoles (e.g., spiropyrazoline derivatives) show selective cytotoxicity against triple-negative breast cancer cells via dual pharmacophore mechanisms, a feature absent in unmodified oxindoles .

- Indole lacks the C2 ketone, reducing its kinase inhibition potency but retaining serotoninergic activity .

Functional Analogs (Kinase Inhibitors)

Key Insights :

- This compound derivatives (e.g., oxindole_7–20) exhibit 3D similarity to VEGFR-2 inhibitors like semaxinib but require tautomeric stabilization (ketonic forms) for optimal activity .

- Hybrids like NHWD-870 (methylindazole-oxindole) and This compound-benzothiazole derivatives (IC50 = 0.20–0.70 µM against CDK2) demonstrate improved target affinity compared to parent this compound scaffolds .

Physicochemical and Drug-Likeness Comparison

| Property | This compound | Isatin | Spirothis compound |

|---|---|---|---|

| LogP | 1.2–2.5 | 0.8–1.5 | 2.0–3.5 |

| TPSA (Ų) | 40–60 | 60–80 | 50–70 |

| Bioavailability | 0.55 | 0.45 | 0.60 |

| CYP Inhibition | CYP1A2, 2C9, 2C19 | CYP2D6 | Low risk |

Key Insights :

- This compound derivatives (e.g., C-1 and C-2) comply with Lipinski’s rule (MW < 500, nHBD ≤ 5) and exhibit moderate blood-brain barrier permeability, unlike isatin .

- Spirooxindoles show higher lipophilicity (LogP ~3.5) but better lead-likeness due to reduced PAINS alerts compared to this compound .

Research Findings and Limitations

Tautomeric Stability: this compound derivatives (e.g., oxindole_7–20) preferentially adopt ketonic tautomers in physiological conditions, critical for mimicking ATP-binding pockets in kinases.

IDO1 Inhibition : C3-substituted oxindoles (e.g., compound 25) show low-micromolar IC50 values against indoleamine 2,3-dioxygenase 1 (IDO1) via carbonyl oxygen-mediated binding, comparable to isatin derivatives .

Antiglaucomic Activity : 3-Hydroxy-2-oxindoles reduce intraocular pressure (IOP) by 20–30% (0.1% w/v solution), outperforming melatonin but lagging behind timolol .

Synthesis Limitations : While this compound is synthetically accessible, spirooxindoles and hybrids require multi-step protocols with catalysts like piperidine or Na2CO3, reducing scalability .

Activité Biologique

Oxindole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SARs), and recent advancements in research.

Overview of this compound

This compound is characterized by a bicyclic structure comprising an indole and a carbonyl group. It is naturally occurring in various plant species, including Uncaria tomentosa , commonly known as cat's claw, which has been traditionally used for its health benefits. The structural simplicity and versatility of this compound make it an attractive scaffold for drug development.

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities, which can be categorized as follows:

- Anticancer Activity : Numerous studies have demonstrated the potential of this compound derivatives as anticancer agents. For instance, compounds such as Nintedanib and Sunitinib , both this compound derivatives, have shown effectiveness against various cancers by inhibiting angiogenesis and tumor growth .

- Antimicrobial Properties : this compound derivatives have been found to possess significant antibacterial and antifungal activities. A study reported the synthesis of new oxindoles that exhibited potent antibacterial effects against several strains, including Staphylococcus aureus and Escherichia coli .

- Antioxidant Effects : this compound compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases .

- Other Pharmacological Activities : Additional activities include antiviral, antileishmanial, antitubercular, and anti-inflammatory effects. For example, certain this compound derivatives have shown efficacy in inhibiting the production of pro-inflammatory cytokines .

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is significantly influenced by their chemical structure. Modifications at various positions on the this compound ring can enhance or diminish their pharmacological properties. Key findings include:

- The presence of specific substituents at the C-3 position can alter the potency and selectivity of this compound derivatives towards various biological targets.

- Stereochemistry plays a critical role; for instance, the chirality at the C-3 position has been linked to improved binding affinity to target proteins .

Recent Research Findings

Recent studies have focused on synthesizing novel this compound derivatives with enhanced biological activities. Some notable findings include:

- A versatile method for synthesizing new oxindoles from substituted isatins has been developed, yielding compounds with antibacterial properties ranging from 44% to 96% effectiveness .

- Research on this compound semicarbazones has revealed their potential as multifunctional agents with antibacterial, antifungal, and antioxidant properties .

Case Studies

- Nintedanib : Approved for treating idiopathic pulmonary fibrosis (IPF), Nintedanib exemplifies the therapeutic potential of oxindoles in managing chronic lung diseases through its antiproliferative action .

- Sunitinib : This tyrosine kinase inhibitor is used for renal cell carcinoma treatment. Its mechanism involves blocking multiple receptor tyrosine kinases involved in tumor growth .

Q & A

Basic Research Questions

Q. How can researchers design experiments to evaluate the biological activities of oxindole derivatives?

- Methodology: Use in vitro assays (e.g., enzyme inhibition, antimicrobial susceptibility testing) and in vivo models (e.g., rodent studies for neurochemical effects) to assess pharmacological properties. For example, this compound's role in hepatic encephalopathy was studied by measuring brain this compound levels in rats treated with varying doses . Structural analogs can be screened via high-throughput methods to identify lead compounds .

- Data Analysis: Compare binding affinities (e.g., MolDock scores) and steric interactions (e.g., H-bond distances) using tools like molecular docking (Table 3, ).

Q. What experimental strategies are recommended for synthesizing this compound derivatives with high purity?

- Methodology: Employ optimized organic synthesis protocols, such as MTBO (machine learning-guided optimization) for reaction conditions, reducing iterations from 18 to 5 in multi-step syntheses . Characterize products via NMR (e.g., δH and δC shifts in this compound-derived hemistilbenes ) and HPLC with factorial design validation .

- Quality Control: Ensure purity by referencing known compounds (e.g., DrugBank/ChEMBL databases ) and adhering to journal guidelines for experimental reproducibility .

Advanced Research Questions

Q. How can computational methods resolve contradictions in this compound-protein interaction data?

- Methodology: Apply in silico repositioning strategies to identify off-target interactions. For example, this compound derivatives’ binding to CDK2 and COVID-19 Mpro was validated via molecular dynamics simulations and QSAR modeling (Figure 9, ).

- Data Validation: Cross-reference docking scores (e.g., MolDock) with experimental IC50 values and resolve discrepancies using ensemble docking or free-energy calculations .

Q. What advanced techniques optimize this compound-based drug delivery systems?

- Methodology: Investigate supramolecular complexes (e.g., this compound-C60 fullerene hybrids) for targeted delivery. Analyze diffusion coefficients and stability via molecular dynamics .

- Experimental Design: Use fractional factorial designs to evaluate parameters like ligand loading efficiency and release kinetics .

Q. How do researchers balance steric effects and bioactivity in this compound scaffold modifications?

- Methodology: Perform substituent analysis using crystallographic data (e.g., Protein Data Bank entries) and steric interaction maps (Table 4, ). Prioritize groups that enhance H-bonding without disrupting core conformation .

- Case Study: Derivatives with appended cyclic systems showed improved CDK2 inhibition due to optimized ATP-competitive binding .

Q. Data Interpretation & Reproducibility

Q. What statistical approaches are critical for analyzing this compound bioactivity datasets?

- Methodology: Apply ANOVA or t-tests to compare treatment groups (e.g., this compound’s locomotor effects in rats ). Use multivariate regression for HPLC response optimization .

- Reproducibility: Follow Beilstein Journal guidelines: report raw data in appendices, limit main text to 5 key compounds, and cite spectral databases .

Q. How can conflicting results in this compound’s α-glucosidase vs. PAK4 inhibitory activities be reconciled?

- Methodology: Conduct selectivity assays using isoform-specific enzymes. Cross-validate with structural data (e.g., active-site residue interactions) .

- Hypothesis Testing: Use dose-response curves and molecular modeling to identify structural determinants of selectivity .

Q. Ethical & Technical Considerations

Q. What are the best practices for documenting this compound research in compliance with open-access standards?

- Guidelines: Deposit raw data (e.g., NMR spectra, docking parameters) in public repositories like Zenodo. Use CC-BY-SA licensing for reusable datasets .

- Reporting: Avoid redundant data in tables/figures; emphasize novel findings (e.g., nanocarrier applications) per Beilstein Journal standards .

Q. How should researchers address variability in this compound’s neurochemical effects across experimental models?

Propriétés

IUPAC Name |

1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGFTBXVXVMTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870389 | |

| Record name | 1,3-Dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to brown powder; [Alfa Aesar MSDS] | |

| Record name | 2-Oxindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000132 [mmHg] | |

| Record name | 2-Oxindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59-48-3 | |

| Record name | Oxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroindol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9338U62H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Dihydro-(2H)-indol-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.